![molecular formula C21H21N3O4 B5554843 N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)
N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide often involves multi-step chemical reactions starting from basic chemical building blocks. For instance, Ravinaik et al. (2021) describe the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, highlighting the complexity and the meticulous approach needed in synthesizing such compounds (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category has been characterized using various analytical techniques, including X-ray diffraction studies and spectral analysis. For example, Sharma et al. (2016) provided insights into the crystal structure of a related compound, establishing its molecular configuration and the types of intermolecular interactions stabilizing the crystal structure (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide-like compounds involves interactions with various reagents and conditions, leading to the formation of new chemical entities or the modification of existing ones. Bohle and Perepichka (2009) explored the reactivity of benzyl cyanide derivatives, resulting in 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, which sheds light on the potential chemical transformations these compounds can undergo (Bohle & Perepichka, 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are critical for understanding their behavior in different environments and potential applications. The work by Kranjc et al. (2011) on methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate provides an example of how these properties are determined and their significance in the broader context of chemical and pharmaceutical sciences (Kranjc et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with biological targets, is crucial for the development of compounds with potential applications in medicine and industry. The studies by Saeed et al. (2015) on the biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides highlight the importance of these properties in identifying compounds with potential therapeutic uses (Saeed et al., 2015).
Scientific Research Applications
Anticancer Activity
A significant application of similar compounds to N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is in the field of anticancer research. Derivatives of this compound have been synthesized and shown to exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This indicates potential for these compounds in cancer treatment and research (Ravinaik et al., 2021).
Anti-inflammatory Properties
Compounds structurally related to N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide have demonstrated significant anti-inflammatory activities. This includes inhibition of histamine release and reduction of TNF-alpha levels, suggesting potential therapeutic applications in treating inflammatory diseases (Matsui et al., 2007).
Polymer Research
These compounds are also explored in the field of polymer science. For instance, benzoxazine monomers containing allyl groups have been synthesized, which show excellent thermomechanical properties and potential for creating high-performance thermosets. This research broadens the scope of applications for such compounds in materials science (Agag & Takeichi, 2003).
Antimicrobial Activity
Several derivatives of N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide have shown promising antimicrobial activity. This includes effectiveness against various bacterial strains like Escherichia coli and potential activity against Mycobacterium tuberculosis, indicating a possible role in developing new antimicrobial agents (Laddi & Desai, 2016).
Mechanism of Action
properties
IUPAC Name |
2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-4-12-24(21(25)17-11-10-16(26-2)13-18(17)27-3)14-19-22-20(23-28-19)15-8-6-5-7-9-15/h4-11,13H,1,12,14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOSRPJLHUMYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(prop-2-en-1-yl)benzamide |
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